2-Benzyl-4-chloro-5,6-dimethylpyrimidine
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Overview
Description
2-Benzyl-4-chloro-5,6-dimethylpyrimidine is a heterocyclic compound with the molecular formula C13H13ClN2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-4-chloro-5,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-chloro-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides and amines.
Scientific Research Applications
2-Benzyl-4-chloro-5,6-dimethylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-4-chloro-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as a kinase inhibitor, affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Lacks the benzyl group at position 2.
2-Benzyl-4,6-dimethylpyrimidine: Lacks the chlorine atom at position 4.
Uniqueness
2-Benzyl-4-chloro-5,6-dimethylpyrimidine is unique due to the presence of both the benzyl group at position 2 and the chlorine atom at position 4. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H13ClN2 |
---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
2-benzyl-4-chloro-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-9-10(2)15-12(16-13(9)14)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
InChI Key |
YWZGHQNBEJPQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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